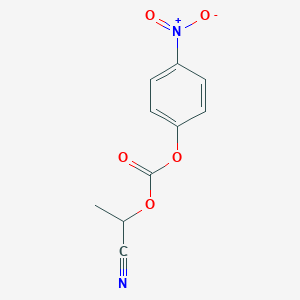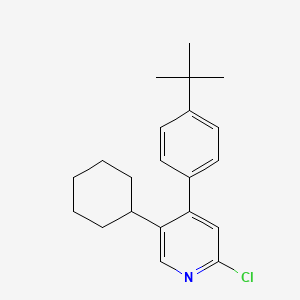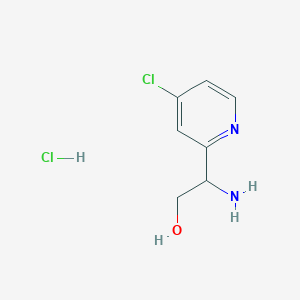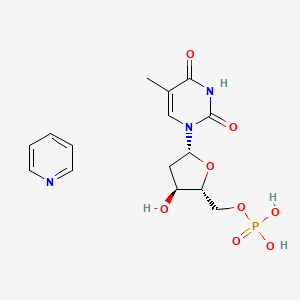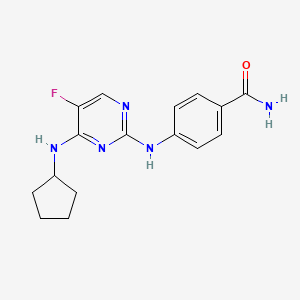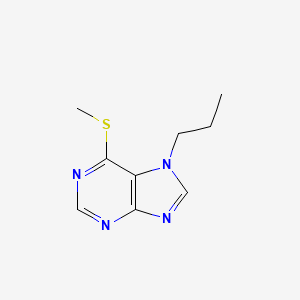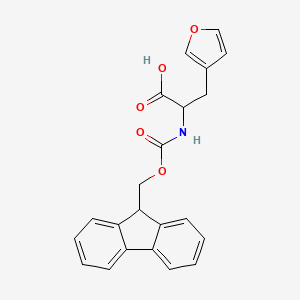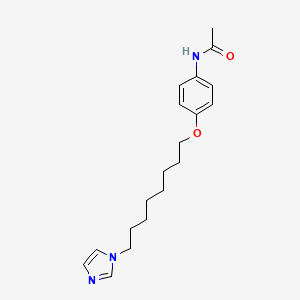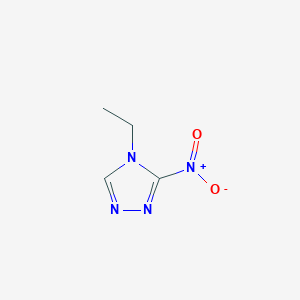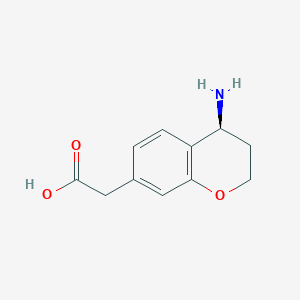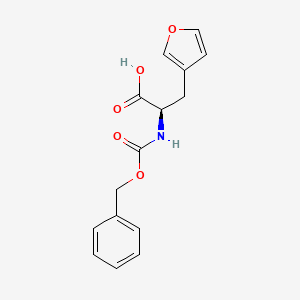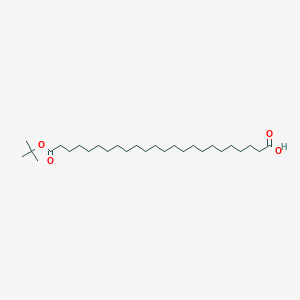
24-(tert-Butoxy)-24-oxotetracosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24-(tert-Butoxy)-24-oxotetracosanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxy group and a ketone functional group on a long tetracosanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 24-(tert-Butoxy)-24-oxotetracosanoic acid typically involves the esterification of tetracosanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting tert-butyl ester is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone functional group at the 24th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 24-(tert-Butoxy)-24-oxotetracosanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 24-(tert-Butoxy)-24-hydroxytetracosanoic acid.
Substitution: Formation of various substituted tetracosanoic acid derivatives.
Applications De Recherche Scientifique
24-(tert-Butoxy)-24-oxotetracosanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 24-(tert-Butoxy)-24-oxotetracosanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group and ketone functional group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various biomolecules.
Comparaison Avec Des Composés Similaires
24-(tert-Butoxy)-24-hydroxytetracosanoic acid: Similar structure but with a hydroxyl group instead of a ketone.
24-(tert-Butoxy)-24-oxooctadecanoic acid: Shorter carbon chain but similar functional groups.
tert-Butyl tetracosanoate: Lacks the ketone functional group.
Uniqueness: 24-(tert-Butoxy)-24-oxotetracosanoic acid is unique due to the presence of both a tert-butoxy group and a ketone functional group on a long carbon chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C28H54O4 |
|---|---|
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
24-[(2-methylpropan-2-yl)oxy]-24-oxotetracosanoic acid |
InChI |
InChI=1S/C28H54O4/c1-28(2,3)32-27(31)25-23-21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24-26(29)30/h4-25H2,1-3H3,(H,29,30) |
Clé InChI |
LUFYKVRDGLJKHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


